REACTION_SMILES
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[CH2:33]([Cl:34])[Cl:35].[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[CH:22]([O:23][Ti:26]([O:24][CH:25]([CH3:27])[CH3:28])([Cl:29])[Cl:30])([CH3:31])[CH3:32].[c:1]1(-[c:12]2[cH:13][cH:14][cH:15][c:16]3[cH:17][cH:18][cH:19][cH:20][c:21]23)[c:2]([OH:11])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[Ti:26].[c:1]1(-[c:12]2[cH:13][cH:14][cH:15][c:16]3[cH:17][cH:18][cH:19][cH:20][c:21]23)[c:2]([OH:11])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O[Ti](Cl)(Cl)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2ccccc2c1-c1cccc2ccccc12
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Name
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Type
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product
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Smiles
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[Ti]
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Name
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Type
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product
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Smiles
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Oc1ccc2ccccc2c1-c1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |